molecular formula C18H18N2O4 B3745550 N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B3745550
M. Wt: 326.3 g/mol
InChI Key: CBEOCYXKVZZPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as EDP-420, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. EDP-420 has shown promising results in preclinical studies as a potential therapeutic agent for several diseases, including pain, anxiety, and inflammation.

Mechanism of Action

FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play a crucial role in several physiological processes, including pain, anxiety, and inflammation. N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide inhibits FAAH, leading to increased levels of endocannabinoids in the body. This, in turn, activates the endocannabinoid system, which has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to its analgesic effects, N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been shown to have anxiolytic effects in a mouse model of anxiety. It has also been shown to have anti-inflammatory effects in a rat model of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its high potency and selectivity for FAAH. This makes it an ideal tool for studying the endocannabinoid system and its role in various diseases. However, one limitation of N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is the potential use of N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide as a therapeutic agent for pain, anxiety, and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors, which could lead to the development of more effective therapies for various diseases. Finally, the study of the endocannabinoid system and its role in disease pathogenesis is an area of ongoing research, and N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is likely to play an important role in this field.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied in preclinical models of various diseases. In a study published in the Journal of Medicinal Chemistry, N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide was found to be a potent inhibitor of FAAH, with an IC50 value of 16 nM. The study also demonstrated that N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide increased the levels of endocannabinoids in the brain and spinal cord, leading to analgesic effects in a mouse model of neuropathic pain.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-14-9-7-13(8-10-14)19-17(21)11-20-15-5-3-4-6-16(15)24-12-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEOCYXKVZZPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643411
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Ethoxy-phenyl)-2-(3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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